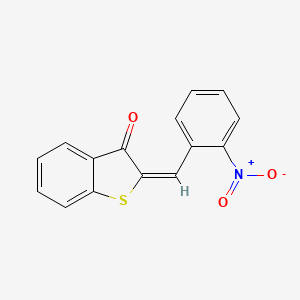

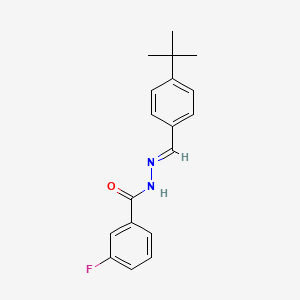

![molecular formula C22H17N3O B5509423 1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)

1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of quinazoline derivatives involves various strategies, including reactions of 1-acyl- and aroyl-2-hydroxy-3,3-dimethylindolines with arylamines catalyzed by BF3·Etherate leading to dihydroindolo[1,2-c]-quinazoline derivatives through dehydrative cyclization (Harano et al., 2007). Microwave-promoted syntheses from 2-aminoarylalkanone O-phenyl oximes, offering a route to dihydroquinazolines and aromatic quinazolines under microwave heating and in the presence of ZnCl(2), demonstrate another method (Portela-Cubillo et al., 2009). Lithiation of quinazolinones and subsequent reactions with various electrophiles for derivative synthesis also provide an avenue for functionalized quinazolines (Smith et al., 1996).

Molecular Structure Analysis The molecular structure and vibrational frequencies of quinazoline derivatives have been analyzed through experimental and theoretical studies, highlighting the stability and charge transfer within the molecule. HOMO and LUMO analysis reveals the reactive parts of these molecules, providing insights into their electronic properties (Mary et al., 2015).

Chemical Reactions and Properties Quinazolinones are synthesized via one-pot methods from anthranilamides and aldehydes, utilizing catalysis and oxidative dehydrogenation for the introduction of N-alkoxy substituents and the achievement of high yields under mild conditions (Cheng et al., 2013). The synthesis of 2,3-disubstituted and 2-styryl-3-substituted quinazolin-4(3H)-ones showcases the versatility of quinazoline chemistry through catalyst-free conditions (Kumar et al., 2015).

Physical Properties Analysis The synthesis and characterization of quinazolinone compounds, including their crystal structure, provide valuable data on their physical properties. Such studies offer insights into the compound's stability and structural configuration, essential for understanding their physical behavior (Yong, 2005).

Chemical Properties Analysis Electrochemical syntheses based on the oxidation of related compounds highlight the chemical reactivity and potential for functional modification of quinazolinones. These studies illustrate the diverse chemical behaviors of quinazolinone derivatives and their adaptability in various chemical reactions (Amani & Nematollahi, 2012).

Applications De Recherche Scientifique

Chemo- and Regioselective Syntheses

The compound plays a crucial role in the chemo- and regioselective synthesis of tricyclic condensation products. Chebanov et al. (2008) described multicomponent protocols for synthesizing pyrazoloquinolinones, pyrazoloquinazolinones, and pyrazoloquinolizinones using a base-mediated reaction under different conditions. The study highlights the compound's utility in tuning towards Hantzsch-type dihydropyridines or Biginelli-type dihydropyrimidines, offering pathways to diverse heterocyclic frameworks (Chebanov et al., 2008).

Microwave-promoted Syntheses

Portela-Cubillo et al. (2009) explored the microwave-promoted synthesis of quinazolines and dihydroquinazolines from 2-aminoarylalkanone O-phenyl oximes. This study showcased an efficient method for generating functionalized quinazolines, highlighting the versatility of the compound in facilitating rapid and high-yield syntheses of biologically relevant heterocycles (Portela-Cubillo et al., 2009).

Eco-friendly Oxidation Processes

Samandram et al. (2021) demonstrated an eco-friendly oxidation process using H2O2 to convert 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides. Their method represents a sustainable approach to synthesizing quinazoline derivatives, highlighting the compound's role in green chemistry (Samandram et al., 2021).

Antimicrobial and Anticancer Agents

Antypenko et al. (2012) synthesized novel tetrazolo[1,5-c]quinazoline-5-thione S-derivatives and evaluated their antibacterial, antifungal, and antitumor activities. This research underlines the compound's potential as a precursor in developing new therapeutic agents with antimicrobial and anticancer properties (Antypenko et al., 2012).

Synthesis of Zinc(II) Complexes

Chai et al. (2016) focused on the synthesis of a mononuclear Zn(II) complex involving the compound, highlighting its application in creating materials with potential for optical properties and coordination chemistry studies (Chai et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[(2-phenylquinazolin-4-yl)amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-15(26)16-11-13-18(14-12-16)23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOWLXTZZKJLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)

![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)

![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)

![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)